Cas no 1806823-04-0 (3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid)

3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid
-
- Inchi: 1S/C8H5F2I2NO2/c9-7(10)6-3(2-5(14)15)1-4(11)13-8(6)12/h1,7H,2H2,(H,14,15)
- InChI Key: KPIMRRZMNCYVBR-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C=C(N=1)I)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- XLogP3: 2.3
- Topological Polar Surface Area: 50.2
3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029073855-500mg |
3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid |
1806823-04-0 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
Alichem | A029073855-250mg |
3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid |
1806823-04-0 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029073855-1g |
3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid |
1806823-04-0 | 97% | 1g |
$3,158.80 | 2022-03-31 |
3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid Related Literature
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid
Professional Introduction to 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic Acid (CAS No. 1806823-04-0)
3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid, with the chemical identifier CAS No. 1806823-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its difluoromethyl and diiodopyridine moieties, presents a unique structural framework that makes it a valuable scaffold for the development of novel therapeutic agents.
The difluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of molecules, making it particularly useful in drug design. Its presence in 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid suggests potential applications in the synthesis of compounds that require improved pharmacokinetic properties. Additionally, the diiodopyridine core provides a versatile platform for further functionalization, enabling the exploration of diverse chemical spaces for drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The structural motif of 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid aligns well with this trend, as it offers a combination of features that are highly desirable in lead optimization. The presence of both iodine atoms and a carboxylic acid group provides multiple sites for chemical modification, allowing researchers to fine-tune the properties of potential drug candidates.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The difluoromethyl group has been shown to improve binding affinity to kinase active sites, making it an attractive feature for designing potent inhibitors. Furthermore, the diiodopyridine moiety can be leveraged to modulate selectivity and reduce off-target effects.
The carboxylic acid group in 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid also opens up possibilities for further derivatization into amides or esters, which are common pharmacophores in drug molecules. These modifications can enhance solubility, improve bioavailability, and facilitate interactions with biological targets. The versatility of this compound makes it a promising candidate for interdisciplinary studies involving medicinal chemistry, bioorganic synthesis, and computational drug design.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions and pharmacokinetic properties. By integrating traditional synthetic methodologies with cutting-edge computational techniques, researchers can accelerate the discovery process significantly. The use of 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid as a starting material aligns with this trend, as it provides a scaffold that can be rapidly modified and evaluated using both experimental and computational approaches.
The compound's potential extends beyond kinase inhibition; it also shows promise in other therapeutic areas such as antiviral and anti-inflammatory drug development. The unique combination of structural features allows for the exploration of multiple biological pathways without compromising on potency or selectivity. This broadens the scope of applications and underscores the importance of having versatile chemical scaffolds like 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid in pharmaceutical research.
In conclusion, 3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid (CAS No. 1806823-04-0) represents a significant advancement in medicinal chemistry due to its unique structural features and broad applicability. Its combination of a difluoromethyl group and a diiodopyridine core makes it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to evolve with new methodologies and technologies, compounds like this one will play an increasingly important role in shaping the future of drug discovery and development.
1806823-04-0 (3-(Difluoromethyl)-2,6-diiodopyridine-4-acetic acid) Related Products
- 900281-84-7(4-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoic acid)
- 1181463-23-9(N-(2-Chlorophenyl)-3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-2-propenamide)
- 1806342-27-7(6-Bromo-2-(2-chloroacetyl)benzo[d]oxazole)
- 1608851-55-3(rel-(2R)-2-(2-fluorophenyl)formamido-3-methylbutanoic acid)
- 57-57-8(b-Propiolactone)
- 2764007-02-3((9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)-3-methylcyclobutyl]carbamate)
- 1936317-37-1(2-1-(hydroxymethyl)cyclobutylbenzonitrile)
- 1356537-03-5(FMOC-CIT-OPFP)
- 2171639-13-5(1-(1-aminocyclobutanecarbonyl)azetidine-2-carboxamide)
- 68215-44-1(2-amino-1-(4-nitrophenyl)ethan-1-ol hydrochloride)


